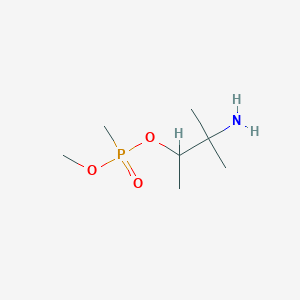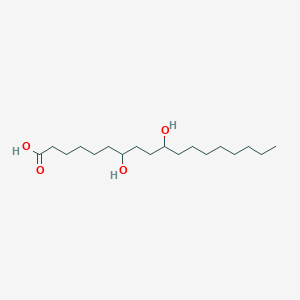
7,10-Dihydroxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid. It is characterized by the presence of two hydroxyl groups located at the 7th and 10th carbon atoms of the octadecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7,10-Dihydroxyoctadecanoic acid can be synthesized through the bioconversion of oleic acid using specific bacterial strains such as PR3. The bioconversion process involves the hydroxylation of oleic acid, followed by hydrogenation with hydrazine hydrate under air in an ethanolic solution . The absolute configuration of the resulting compound is determined using circular dichroism.
Industrial Production Methods: The industrial production of this compound typically involves the use of bioconversion techniques. These methods are advantageous due to their specificity and efficiency in producing the desired hydroxylated fatty acid. The process can be scaled up for industrial applications, ensuring a consistent and high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions: 7,10-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrazine hydrate in an ethanolic solution.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated fatty acids .
Wissenschaftliche Forschungsanwendungen
7,10-Dihydroxyoctadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 7,10-Dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 7th and 10th positions allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dihydroxyoctadecanoic acid
- 7,10-Dihydroxy-8(E)-octadecenoic acid
- 9,10-Dihydroxystearic acid
Comparison: 7,10-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at different positions, leading to variations in reactivity and applications .
Eigenschaften
CAS-Nummer |
141446-68-6 |
|---|---|
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
7,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI-Schlüssel |
VBWCAPTXMJNYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCC(CCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
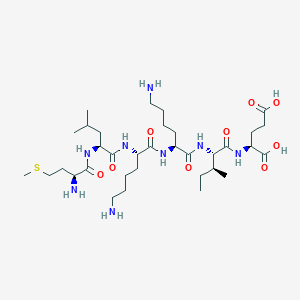
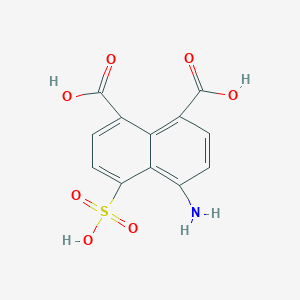
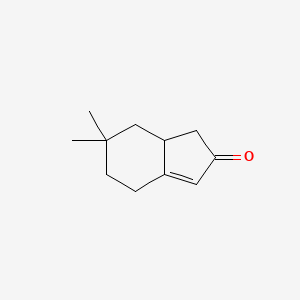
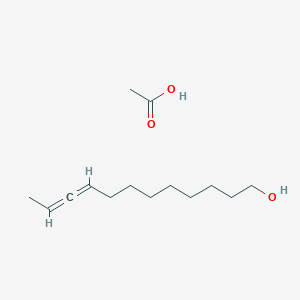
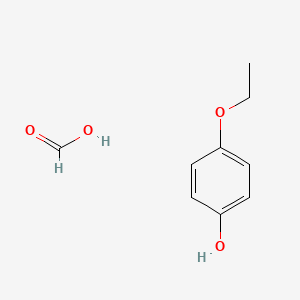
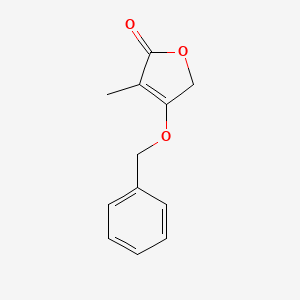
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)
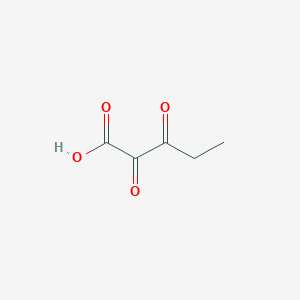
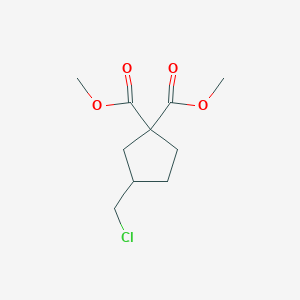
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
